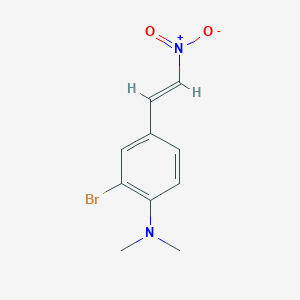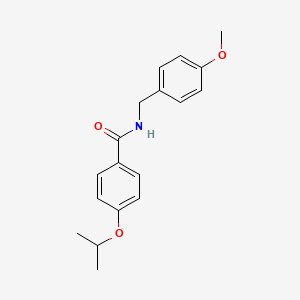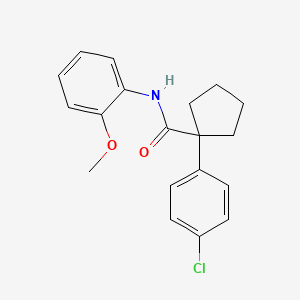
2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline, also known as BNDNVA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of aromatic amines, which have been widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. BNDNVA has been found to exhibit unique properties that make it a promising candidate for a wide range of research applications.
Mecanismo De Acción
The mechanism of action of 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline is based on its ability to interact with biological molecules, such as proteins and nucleic acids. 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline is able to bind to these molecules through a process known as non-covalent interactions, which involves the formation of weak bonds between the compound and the target molecule. This interaction results in a change in the fluorescence properties of 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline, which can be used to detect and quantify the presence of the target molecule.
Biochemical and Physiological Effects:
2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline has been found to exhibit a range of biochemical and physiological effects. In particular, it has been shown to interact with various enzymes and proteins, leading to changes in their activity and function. 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline has also been found to have an impact on cellular processes, such as cell division and apoptosis. These effects make 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline a valuable tool for studying the mechanisms of various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline has several advantages as a research tool, including its strong fluorescence properties, high sensitivity, and specificity for certain analytes. However, it also has some limitations, such as its potential toxicity and the need for careful control of reaction conditions during synthesis. Additionally, the use of 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline in biological systems can be complicated by the potential for interference from other molecules and cellular components.
Direcciones Futuras
There are several potential future directions for research on 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline. One area of interest is the development of new synthesis methods that can produce 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline in higher yields and with greater purity. Another area of research is the exploration of new applications for 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline in the field of biosensing and imaging. Additionally, there is potential for the use of 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline in the development of new therapeutics and diagnostic tools. Overall, the unique properties of 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline make it a valuable tool for a wide range of scientific research applications.
Métodos De Síntesis
The synthesis of 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline involves a series of chemical reactions that are carried out in a laboratory setting. The most common method of synthesizing 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline involves the reaction of 2-bromoaniline with N,N-dimethyl-2-nitroethene in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline as the final product. The synthesis of 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline has been studied extensively for its potential applications in scientific research. One of the main areas of research interest is its use as a fluorescent probe for detecting and imaging biological molecules. 2-bromo-N,N-dimethyl-4-(2-nitrovinyl)aniline exhibits strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. It has also been studied for its potential use as a sensor for detecting various analytes, including metal ions and biomolecules.
Propiedades
IUPAC Name |
2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-12(2)10-4-3-8(7-9(10)11)5-6-13(14)15/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPADCSSBYXBDTM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7293041 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)


